Boc-D-pro-phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQCCFYSJPSLC-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Peptide Science

An In-depth Technical Guide to the Chemical Properties and Applications of N-α-Boc-D-prolyl-L-phenylalanine (Boc-D-pro-phe-OH)

N-α-tert-Butoxycarbonyl-D-prolyl-L-phenylalanine (this compound) is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. As a synthetic intermediate, it provides a crucial building block for the assembly of more complex peptides, peptidomimetics, and other bioactive molecules.[1][2] The strategic incorporation of a D-amino acid, specifically D-proline, at the N-terminal position offers a powerful tool to modulate the biological and pharmacological properties of the final peptide.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the inherent logic of its application in modern peptide chemistry.

The core value of this dipeptide lies in its unique stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the N-terminus, preventing unwanted side reactions during peptide synthesis.[3] The D-proline residue introduces conformational rigidity and, critically, confers enhanced resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids. This increased stability is a paramount objective in the design of peptide-based therapeutics, aiming to extend their in-vivo half-life.

Physicochemical and Structural Characteristics

While specific experimental data for this particular diastereomer is not extensively published, its fundamental properties can be reliably defined based on its constituent parts and data from its stereoisomers.

Core Properties

The molecule is composed of D-proline, which is N-terminally protected by a Boc group, and L-phenylalanine at the C-terminus. The molecular formula and weight are consistent across its stereoisomers.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | Inferred from isomers |

| Synonyms | Boc-D-Pro-L-Phe-OH, N-tert-Butoxycarbonyl-D-prolyl-L-phenylalanine | N/A |

| CAS Number | Not explicitly available in searched documents. Isomer CAS numbers are known. | N/A |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [1][4] |

| Molecular Weight | 362.43 g/mol | [1][4] |

| Appearance | Expected to be a white to off-white crystalline powder. | [1][5] |

| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and DMSO; insoluble in water. | [6] |

| Storage | Store in a cool, dry place, typically at -4°C to 8°C, to ensure long-term stability. | [1] |

Molecular Structure

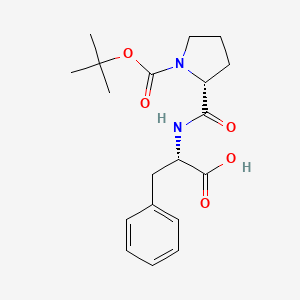

The structure combines the hydrophobic phenyl side chain of phenylalanine with the rigid pyrrolidine ring of proline, creating a molecule with distinct conformational preferences.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol Driven by Causality

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The logic of this process is to form an amide (peptide) bond between the carboxylic acid of Boc-D-proline and the amino group of an L-phenylalanine derivative in a controlled manner.

Rationale for Method Selection

-

N-Terminal Protection: Boc-D-proline is used as the N-terminal residue. The Boc group is stable under the basic or neutral conditions required for peptide coupling, thus preventing self-polymerization or other side reactions at the proline's secondary amine.[3]

-

C-Terminal Protection: To prevent the carboxylic acid of L-phenylalanine from reacting, it is typically protected as an ester, most commonly a methyl or ethyl ester (e.g., L-Phe-OMe). This ester can be selectively cleaved later without disturbing the newly formed peptide bond or the N-terminal Boc group.

-

Coupling Agents: A coupling agent is required to activate the carboxylic acid of Boc-D-proline, making it susceptible to nucleophilic attack by the amino group of L-phenylalanine methyl ester. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]

-

Saponification: After the peptide bond is formed, the C-terminal methyl ester is removed via saponification (hydrolysis with a base like NaOH) to yield the final product with a free carboxylic acid.

Step-by-Step Synthesis Protocol

-

Activation of Boc-D-Proline:

-

Dissolve Boc-D-Pro-OH (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., dry Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C.

-

Add the activated Boc-D-Pro-OH solution to the L-Phe-OMe solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of Protected Dipeptide:

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up to remove water-soluble byproducts.[7] The crude product is then purified, typically by silica gel column chromatography, to yield the protected dipeptide, Boc-D-Pro-L-Phe-OMe.

-

-

Saponification (C-Terminal Deprotection):

-

Dissolve the purified Boc-D-Pro-L-Phe-OMe in a solvent mixture such as methanol/water.

-

Add 1M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, acidify the mixture to a pH of ~2-3 with cold 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the final product, this compound.

-

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the N-terminal Boc group, the C-terminal carboxylic acid, and the peptide bond.

-

N-Terminal Boc Group (Acid Lability): The defining chemical property of the Boc group is its stability in neutral or basic conditions and its clean removal under acidic conditions.[6] Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group, liberating the free N-terminal amine of the dipeptide (H-D-Pro-L-Phe-OH).[3][8] This selective deprotection is the cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).

-

C-Terminal Carboxylic Acid: The carboxylic acid is the site for subsequent peptide bond formation. It can be activated using standard coupling reagents (e.g., EDC, DCC) to react with the N-terminus of another amino acid or peptide, allowing for chain elongation.

-

Stability: The compound is stable under recommended storage conditions (cool and dry).[1] The amide (peptide) bond is robust and generally not susceptible to cleavage except under harsh acidic or basic conditions. The incorporation of D-proline significantly enhances the peptide's stability against enzymatic degradation by proteases.

Applications in Research and Drug Development

This compound is a specialized building block with applications centered on creating peptides with enhanced therapeutic potential.

-

Peptide Synthesis: It serves as a key intermediate for synthesizing more complex peptides and peptidomimetics.[1][2] Its primary use is within Boc-based SPPS, where it can be coupled to a resin-bound peptide chain after the removal of the previous amino acid's Boc group.

-

Drug Discovery and Development: The inclusion of a D-amino acid is a well-established strategy to improve the pharmacokinetic properties of peptide drugs.[3] Peptides containing this compound are expected to exhibit:

-

Increased Proteolytic Stability: Resistance to degradation by endogenous proteases leads to a longer in-vivo half-life.

-

Conformational Constraint: The rigid structure of the D-proline residue can induce specific secondary structures, such as β-turns.[9] This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

-

-

Development of Bioactive Compounds: Beyond traditional peptide drugs, this dipeptide can be incorporated into enzyme inhibitors, receptor agonists/antagonists, and bioconjugates for targeted drug delivery.[1]

Conclusion

N-α-Boc-D-prolyl-L-phenylalanine is more than a simple dipeptide; it is a strategic tool for the rational design of peptide-based therapeutics. Its value is derived from the synergistic combination of a reliable N-terminal protecting group and the stereochemically significant D-proline residue. Understanding its chemical properties, reactivity, and synthesis is fundamental for researchers aiming to develop next-generation peptide drugs with improved stability and efficacy. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this important synthetic building block.

References

-

Chem-Impex. Boc-Phe-Pro-OH. [Link]

-

PubChem. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898. [Link]

-

Karle, I. L., & Balaram, P. (1990). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]

-

Chem-Impex. Boc-Pro-Phe-OH. [Link]

-

PMC Isochem. Boc-D-Phenylalanine proline. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

Chem-Impex. Boc-D-Phe-Pro-OH. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

PubChem. Boc-D-phenylalanine | C14H19NO4 | CID 637610. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

jOeCHEM (YouTube). Peptide Synthesis with the Boc Protecting Group. [Link]

-

Chemsrc. N-Boc-L-Pro-L-Phe methyl ester | CAS#:57177-79-4. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 18942-49-9: N-tert-Butoxycarbonyl-D-phenylalanine [cymitquimica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-pro-phe-OH structure and conformation

An In-Depth Technical Guide to the Structure and Conformation of Boc-D-pro-phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the dipeptide N-tert-butyloxycarbonyl-D-prolyl-L-phenylalanine (this compound), a molecule of significant interest in peptidomimetics and drug discovery. We will delve into the nuanced interplay of its constituent residues—the conformationally rigid D-proline and the aromatic L-phenylalanine—and the influence of the N-terminal Boc protecting group. This document will explore the structural features, conformational landscape, and the analytical methodologies required for its characterization. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge to rationally design and analyze peptides incorporating this important structural motif.

Introduction: The Significance of Modified Dipeptides in Drug Discovery

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids and strategic modifications to the peptide backbone are cornerstone strategies to overcome these limitations.[][2] The dipeptide this compound serves as an exemplary case study in this endeavor.

The inclusion of a D-amino acid , such as D-proline, renders the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2][3] This significantly enhances the in vivo half-life of a peptide therapeutic. Furthermore, the unique cyclic structure of proline, whether in its L- or D-enantiomeric form, imposes significant conformational constraints on the peptide backbone.[4] This rigidity can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.

The C-terminal L-phenylalanine residue provides a bulky, hydrophobic side chain that can engage in crucial interactions with biological targets.[5] The aromatic ring can participate in π-π stacking, hydrophobic, and cation-π interactions, which are often pivotal for molecular recognition.

This guide will dissect the structure and conformational preferences of this compound, providing a foundational understanding for its application in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its three key components: the N-terminal Boc protecting group, the D-proline residue, and the C-terminal L-phenylalanine residue.

| Property | Value | Source |

| Molecular Formula | C19H26N2O5 | [6][7] |

| Molecular Weight | 362.43 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Storage Conditions | 0-8 °C | [6] |

The N-terminal Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[3] Its bulky nature can also influence the conformational preferences of the adjacent amino acid residue.

The D-Proline Residue

Proline is unique among the proteinogenic amino acids in that its side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine ring.[4][8] This has several profound conformational consequences:

-

Restricted φ (phi) torsion angle: The ring structure locks the φ angle at approximately +60° for D-proline. This rigidity significantly reduces the accessible conformational space of the peptide backbone.

-

Cis/trans isomerization: The Xaa-Pro peptide bond can adopt both cis and trans conformations with a relatively small energy difference. This isomerization can be a slow process and can lead to multiple conformational states in solution, often observable by NMR spectroscopy.

-

Induction of turns: The conformational constraints imposed by proline residues are instrumental in the formation of β-turns, which are critical structural motifs in many biologically active peptides.[4]

The L-Phenylalanine Residue

Phenylalanine possesses a benzyl side chain, which is both aromatic and hydrophobic. The conformational flexibility of the phenylalanine residue is primarily defined by the torsion angles χ1 (chi1) and χ2 (chi2) of its side chain. The orientation of the aromatic ring is critical for its interaction with receptor binding pockets.

The following diagram illustrates the chemical structure of this compound, highlighting the key rotatable bonds that define its conformation.

Caption: Chemical structure of this compound with key torsion angles.

Conformational Analysis: Techniques and Insights

The conformational landscape of this compound can be explored through a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state conformation of peptides.[9][10][11] A combination of 1D and 2D NMR experiments can provide detailed insights.

Expected ¹H NMR Spectral Features:

-

Boc group: A characteristic singlet around 1.3-1.5 ppm, integrating to 9 protons.

-

Proline ring protons: A complex set of multiplets between 1.7 and 3.7 ppm.

-

Phenylalanine α- and β-protons: Multiplets typically found between 2.5 and 4.6 ppm. The coupling between these protons can provide information about the χ1 torsion angle.

-

Aromatic protons: A multiplet in the region of 7.0-7.5 ppm, corresponding to the phenyl ring of phenylalanine.

-

Amide protons: The NH proton of phenylalanine will appear as a doublet, and its chemical shift can be indicative of its involvement in hydrogen bonding.

2D NMR for Structural Elucidation:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within the proline and phenylalanine spin systems.[9][10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for determining the three-dimensional structure. For example, NOEs between the proline α-proton and the phenylalanine amide proton would be indicative of a specific backbone conformation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for molecules with intermediate molecular weights.

The presence of cis and trans isomers of the Boc-D-Pro bond can lead to the doubling of some NMR signals, providing a direct measure of the population of each isomer in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an atomic-resolution picture of the solid-state conformation.[12] While the conformation in the crystal may not be identical to the solution-state conformation, it provides a valuable, high-resolution starting point for computational modeling and can reveal key intramolecular interactions that stabilize a particular conformer.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound and identify low-energy conformations. These models can be refined using experimental data from NMR (e.g., NOE-derived distance restraints) to generate a more accurate representation of the conformational ensemble in solution.

Experimental Methodologies

This section provides detailed protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis can be achieved through a standard solution-phase peptide coupling reaction.

Caption: Workflow for the solution-phase synthesis of this compound.

Step-by-Step Protocol:

-

Activation of Boc-D-Proline:

-

Dissolve Boc-D-proline (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq) in anhydrous DCM/DMF and add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

-

Add the activated Boc-D-proline solution to the H-Phe-OMe solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Protected Dipeptide:

-

Filter off the DCU precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-pro-phe-OMe.

-

Purify the crude product by silica gel column chromatography.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Boc-D-pro-phe-OMe in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

-

NMR Spectroscopic Analysis Protocol

Caption: Workflow for NMR-based conformational analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Deuterated chloroform (CDCl₃) can also be used, but DMSO is often better for peptides due to its ability to break up aggregates.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥ 400 MHz) for better spectral dispersion.

-

Tune and shim the instrument to achieve optimal resolution and lineshape.

-

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (e.g., using a DEPTq pulse sequence to obtain information about the type of carbon atoms).

-

-

2D NMR Acquisition:

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton scalar coupling networks.

-

Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Integrate the NOE cross-peaks and convert them into distance restraints.

-

Analyze the coupling constants (e.g., ³J(Hₙ,Hₐ)) to obtain information about dihedral angles.

-

Use the collected restraints to build a model of the solution-state conformation.

-

Conclusion

This compound is a valuable building block in peptide and peptidomimetic chemistry. Its unique structural features, arising from the conformationally constrained D-proline and the aromatic L-phenylalanine, make it an attractive component for the design of metabolically stable and biologically active compounds. A thorough understanding of its conformational preferences, which can be elucidated through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its rational application in drug discovery. The experimental protocols provided in this guide offer a robust framework for the synthesis and detailed structural characterization of this important dipeptide.

References

-

PubMed. (n.d.). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Retrieved from [Link]

-

ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

bioRxiv. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

Quora. (2017, March 30). What does proline do to the protein structure?. Retrieved from [Link]

-

RSC Publishing. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

-

Proprep. (n.d.). How does the unique structure of proline influence its cis or trans 3D conformation, and what role does this play in the stability of protein secondary structures?. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). Boc-pro-phe-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025, July 10). Search Results. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Retrieved from [Link]

-

MDPI. (2025, February 18). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. Retrieved from [Link]

-

Radboud Repository. (2023, April 13). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

-

PubMed. (n.d.). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. proprep.com [proprep.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-pro-phe-OH molecular weight and formula

Physicochemical Identity, Synthetic Utility, and Stereochemical Significance[1]

Executive Summary

Boc-D-Pro-Phe-OH (tert-butyloxycarbonyl-D-prolyl-L-phenylalanine) is a heterochiral dipeptide building block utilized primarily in the design of peptidomimetics, protease-resistant therapeutics, and structural biology probes.[1] Unlike its homochiral counterpart (Boc-L-Pro-L-Phe-OH), the incorporation of the D-proline isomer induces specific secondary structural constraints—most notably the nucleation of

Part 1: Physicochemical Identity

The fundamental chemical identity of this compound is defined by its diastereomeric composition. While it shares a molecular formula with the standard L-L isomer, its spatial arrangement dictates distinct physical properties and biological activity.

Core Data Table[1][2]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 362.42 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

| Stereochemistry | D-Proline (N-term), L-Phenylalanine (C-term) |

| CAS Registry | Note: Specific CAS for the D-L free acid is rarely indexed in bulk catalogs.[1][3] Researchers often reference the component CAS numbers:• Boc-D-Pro-OH: 59433-50-0[1]• L-Phe-OH: 63-91-2 |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol.[1][4] Sparingly soluble in water.[1] |

| pKa (Predicted) |

Structural Architecture

The molecule consists of a lipophilic tert-butyloxycarbonyl (Boc) protecting group attached to the

Key Structural Feature: The cis/trans isomerization of the Boc-D-Pro amide bond is a critical determinant of the peptide's folding behavior.[1] In the D-Pro-L-Phe sequence, the steric clash between the pyrrolidine ring and the phenylalanine side chain favors the formation of reverse turn structures, making this motif essential for stabilizing

Part 2: Stereochemical Significance & Applications

The "D-Pro" Effect

In medicinal chemistry, replacing L-Pro with D-Pro in a peptide sequence (X-D-Pro-Y) is a validated strategy to:

-

Induce Type II'

-Turns: The D-chirality alters the dihedral angles ( -

Enhance Proteolytic Stability: Endogenous proteases generally recognize L-L peptide bonds. The presence of the D-amino acid renders the D-Pro-Phe bond resistant to cleavage by chymotrypsin-like enzymes.[1]

Graphviz Diagram: Stereochemical Logic

The following diagram illustrates the decision process for selecting this compound versus its L-L isomer.

Figure 1: Decision logic for incorporating D-Proline based on desired secondary structure outcomes.

Part 3: Synthetic Protocols

Researchers typically synthesize this compound in situ or in solution phase to avoid the high cost of custom dipeptide ordering.[1] Below is a high-fidelity solution-phase synthesis protocol.

Reagents Required[4][5]

-

Boc-D-Pro-OH (1.0 eq)[1]

-

H-Phe-OMe[1][5]·HCl (1.1 eq) (Methyl ester protects the C-term to prevent zwitterion formation)[1]

-

Coupling Agent: EDC·HCl (1.1 eq) / HOBt (1.1 eq) or HATU (1.0 eq)[1]

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF or DCM (Anhydrous)

-

Deprotection (Saponification): LiOH (2.0 eq) in THF/H2O

Step-by-Step Workflow

-

Activation: Dissolve Boc-D-Pro-OH (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (1 mmol) and HATU (1 mmol). Stir at

for 15 minutes to form the active ester.-

Expert Note: Pre-activation at low temperature minimizes the risk of racemization, although D-Pro is relatively resistant to oxazolone formation compared to other amino acids.

-

-

Coupling: Add H-Phe-OMe·HCl (1.1 mmol) and additional DIPEA (2 mmol). Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

-

-

Workup (Isolation of Intermediate): Dilute with EtOAc (50 mL). Wash sequentially with 1M KHSO

(removes base), 5% NaHCO -

Saponification (Ester Hydrolysis): Dissolve the intermediate (Boc-D-Pro-Phe-OMe) in THF:H2O (3:1). Add LiOH (2 eq) and stir at

for 1 hour.-

Critical Step: Monitor carefully. Prolonged exposure to base can lead to racemization of the Phenylalanine

-carbon.[1]

-

-

Final Isolation: Acidify carefully to pH 3 using 1M HCl. Extract into EtOAc. Evaporate to yield This compound as a white foam/solid.[1]

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized dipeptide, the following analytical parameters must be met.

1. HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m). -

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Phenyl ring).

-

Expectation: The D-L diastereomer will typically elute at a slightly different retention time than the L-L standard. Co-injection with an L-L standard is the gold standard for verifying stereochemical purity.

2. Mass Spectrometry (ESI-MS)[1][5]

-

Positive Mode: Expected

. -

Fragment Ions: Look for loss of Boc group (

) at

Graphviz Diagram: Analytical Workflow

Figure 2: Quality control workflow for validating this compound.

References

-

Nair, S. A., et al. (2014). "Conceptualization and design of a novel turn mimetic: D-Pro-L-Pro template." Tetrahedron Letters. Link[1]

-

Isidro-Llobet, A., et al. (2009).[6] "Amino Acid-Protecting Groups."[1][4][7][8] Chemical Reviews. Link[1]

-

PubChem. (2024).[1] "Boc-Pro-Phe-OH (L-L Isomer Data for Reference)." National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2024).[1] "Boc-D-Phe-OH Product Specification." Link (Note: Cited for component properties; specific dipeptide data is derived from component synthesis).

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Boc-D-Phe-Phe-OH (EVT-15259142) [evitachem.com]

- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

Boc-D-pro-phe-OH mechanism of action in peptide synthesis

An In-depth Technical Guide to the Strategic Application of Boc-D-Pro-Phe-OH in Peptide Synthesis

Executive Summary

In the intricate field of peptide synthesis, the selection of building blocks is a critical determinant of success, influencing not only the efficiency of the synthesis but also the final properties of the peptide. This guide provides a comprehensive technical overview of this compound, a strategically important dipeptide building block for Boc-based Solid-Phase Peptide Synthesis (SPPS). From the perspective of a Senior Application Scientist, we delve into the fundamental mechanisms of Boc chemistry and explore the multifaceted rationale for employing this specific dipeptide. The incorporation of a D-proline residue offers enhanced enzymatic stability and precise conformational control, while the use of a dipeptide unit circumvents common synthetic challenges, such as sterically hindered couplings and on-resin aggregation. This whitepaper provides detailed mechanistic explanations, step-by-step protocols, and practical insights to empower researchers, scientists, and drug development professionals to leverage this compound for the successful synthesis of complex and therapeutically relevant peptides.

Chapter 1: Fundamentals of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield, revolutionized the way peptides are constructed.[1] The core concept involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[2] This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[2][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the foundational chemistry for SPPS.[4] It relies on a temporary Boc group to protect the N-terminus and more permanent, benzyl-based groups for side-chain protection. While not fully orthogonal, the strategy's efficacy is based on differential acid lability.[5]

The Core Chemistry: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this synthetic strategy. It is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6] The reaction proceeds via nucleophilic attack from the deprotonated amino group.[6]

The key to the Boc strategy is the selective removal (deprotection) of the Boc group at each cycle of the synthesis. This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[5][6][]

The deprotection mechanism is a three-step acid-catalyzed process:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[6][8][9]

-

Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[6][8][9]

-

Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide and liberating the free α-amino group as a trifluoroacetate salt.[6][]

-

N-terminal Deprotection: The cycle begins with the resin-bound peptide chain whose N-terminus is protected with a Boc group. This group is removed by treatment with 50% TFA in DCM for approximately 20-30 minutes, exposing the N-terminal amine as a TFA salt. 2[10]. Washing and Neutralization: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and byproducts. The TFA salt is then neutralized to the free amine using a solution of a hindered base, typically 10% DIEA in DCM or DMF. T[4][5]his is followed by further washes to remove excess base.

-

Activation and Coupling: In a separate vessel, the this compound dipeptide (typically 3-5 equivalents relative to the resin loading) is pre-activated. For an HBTU-mediated coupling, the dipeptide is dissolved in DMF with HBTU (0.95 equivalents relative to the dipeptide) and DIEA. This mixture forms the highly reactive HOBt-ester of the dipeptide's C-terminal phenylalanine. T[10]his activated solution is then added to the reaction vessel containing the washed, neutralized resin. The free N-terminal amine of the growing peptide chain performs a nucleophilic attack on the activated carboxyl group, forming the new peptide bond. The reaction is typically agitated for 1-4 hours. 4[10]. Final Wash: After the coupling reaction is complete (as confirmed by a negative Kaiser test for primary amines), the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide chain, now ready for the next synthesis cycle.

Chapter 4: Experimental Protocols & Practical Considerations

The following protocol is a generalized procedure for the manual incorporation of this compound in a Boc-SPPS workflow.

Protocol: Manual Boc-SPPS Incorporation of this compound

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

This compound.

-

Deprotection Solution: 50% TFA in DCM (v/v).

-

Neutralization Solution: 10% DIEA in DCM (v/v).

-

Coupling Reagents: HBTU, DIEA.

-

Solvents: DCM, DMF (peptide synthesis grade).

-

Washing Solvents: DCM, Isopropanol (IPA).

Procedure:

-

Resin Preparation: If starting after a previous coupling, begin at Step 2. If starting with a deprotected resin, proceed to Step 7.

-

Deprotection (Boc Removal): a. Swell the peptide-resin in DCM for 20 minutes. [10] b. Drain the DCM. Add the Deprotection Solution (10 mL/g of resin) and agitate for 2 minutes (pre-wash). [4] c. Drain and add fresh Deprotection Solution. Agitate for 20-30 minutes. 3[6][10]. Washing: a. Drain the deprotection solution. b. Wash the resin with DCM (3 x 1 min). c. Wash the resin with IPA (2 x 1 min). [4] d. Wash the resin with DCM (3 x 1 min).

-

Neutralization: a. Add the Neutralization Solution and agitate for 2 minutes. Repeat once. b. A final neutralization step with agitation for 5-10 minutes is performed to ensure complete conversion to the free base. 5[10]. Washing: a. Drain the neutralization solution. b. Wash the resin with DCM (3 x 1 min). c. Wash the resin with DMF (3 x 1 min).

-

Amino Acid Activation (perform during Step 5): a. In a separate vial, dissolve this compound (3 eq.) and HBTU (2.85 eq., 0.95 eq. to the amino acid) in a minimal volume of DMF. b. Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: a. Drain the final DMF wash from the resin. b. Immediately add the activated amino acid solution from Step 6 to the resin. c. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring & Final Wash: a. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step can be repeated ("double coupling"). [11][12] b. Once complete, drain the coupling solution. c. Wash the resin with DMF (3 x 1 min). d. Wash the resin with DCM (3 x 1 min). The resin is now ready for the next deprotection cycle or final cleavage.

Quantitative Data Summary

| Parameter | Typical Value | Rationale & Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | A good balance between yield and preventing steric hindrance. |

| Dipeptide Excess | 3 - 5 equivalents | Drives the coupling reaction to completion, maximizing yield per cycle. |

| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation of the incoming dipeptide. |

| Base (DIEA) for Coupling | 2x the moles of AA | Neutralizes the HCl/HBr from reagent and protonated AA. |

| Deprotection Time | 20 - 30 min | Sufficient for complete Boc removal without significant side reactions. |

| Coupling Time | 1 - 4 hours | Sequence-dependent; can be monitored for completion. |

| Expected Coupling Efficiency | >99% | High efficiency is critical for the synthesis of long peptides. |

Chapter 5: Applications in Drug Development

The strategic use of building blocks like this compound is central to modern peptide-based drug discovery. Peptides often suffer from poor metabolic stability and bioavailability. The inclusion of D-amino acids, like D-proline, is a proven method to increase resistance to proteolysis, thereby extending the in vivo half-life of a peptide therapeutic.

[10][13]Furthermore, the rigid conformational constraint imposed by the D-proline residue can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target. T[14]herefore, this compound is not merely a synthetic convenience; it is a tool for rationally designing peptides with improved drug-like properties, making it a valuable component in the arsenal of medicinal chemists and drug development professionals.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Wikipedia. (n.d.). Pseudoproline. [Link]

-

Modern Peptide Technology. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

-

University of Arizona. (n.d.). Proline. [Link]

-

Study.com. (n.d.). Proline Overview, Structure & Functions. [Link]

-

Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]

-

Nguyen, M. M., et al. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(8), 2634-2639. [Link]

-

Kates, S. A., & Albericio, F. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

PMC Isochem. (n.d.). Boc-D-Phenylalanine proline. [Link]

-

Hussain, A., et al. (2013). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 12(2), 153-162. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Summary for CID 637610. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Digital CSIC. (n.d.). Supporting Information. [Link]

-

Padmanabhan, B., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(5), 803-812. [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 14. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Role of Boc-D-Pro-Phe-OH in Drug Discovery and Development

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Among these, the dipeptide building block tert-Butoxycarbonyl-D-Proline-L-Phenylalanine (Boc-D-Pro-Phe-OH) has emerged as a critical component for imparting advantageous pharmacokinetic and pharmacodynamic properties to therapeutic peptides. This technical guide provides a comprehensive examination of this compound, detailing its fundamental properties, strategic applications, and the underlying mechanistic principles that make it a valuable tool for drug discovery professionals. We will explore its role in enhancing proteolytic stability, inducing specific conformational constraints, and its notable application as a key intermediate in the synthesis of the bradykinin B2 receptor antagonist, Icatibant. This guide includes detailed experimental protocols, data analysis, and visualizations to equip researchers with the practical knowledge required to effectively leverage this dipeptide in their development programs.

Introduction: The Strategic Value of Chiral and Conformational Control

Peptide-based therapeutics offer high specificity and low off-target toxicity, making them an attractive modality. However, their utility is often limited by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1] A primary strategy to overcome this limitation is the introduction of D-amino acids, the non-natural mirror images of the canonical L-amino acids.[2] Proteases, being chiral enzymes, exhibit a strong preference for L-amino acid substrates. The incorporation of a D-amino acid can create a "proteolytic shield," sterically hindering enzyme binding and cleavage, thereby significantly extending the peptide's in-vivo half-life.[1][3]

This compound is a dipeptide synthon that capitalizes on this principle while offering additional conformational benefits. It consists of:

-

D-Proline (D-Pro): A D-amino acid that provides enzymatic resistance.[2] Its rigid five-membered pyrrolidine ring also introduces a significant conformational constraint, limiting the peptide backbone's flexibility. This can lock the peptide into a bioactive conformation, enhancing its binding affinity to a biological target.[4]

-

L-Phenylalanine (Phe): An aromatic amino acid whose bulky side chain is often critical for receptor binding interactions.

-

tert-Butoxycarbonyl (Boc) Group: An acid-labile protecting group for the N-terminus, making it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS), a foundational technique in peptide drug manufacturing.[4][]

This guide will dissect the multifaceted role of this specific dipeptide, from its foundational chemistry to its application in a marketed therapeutic.

Physicochemical Properties and Synthesis

The effective use of any building block begins with a firm understanding of its properties.

Key Physicochemical Data

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C20H28N2O5 | Provides the basis for molecular weight and elemental composition calculations. |

| Molecular Weight | 376.45 g/mol | Essential for stoichiometric calculations in synthesis and for analytical characterization. |

| Appearance | White to off-white solid | A basic quality control parameter for starting material. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | Critical for selecting appropriate reaction and purification conditions in peptide synthesis.[6][7] |

| Chirality | D-Proline, L-Phenylalanine | The specific stereochemistry is the primary driver of its biological and pharmacokinetic properties. |

Synthesis of this compound

The dipeptide is typically synthesized via a solution-phase coupling reaction. A generalized protocol is as follows:

Protocol 1: Solution-Phase Synthesis of this compound

-

Starting Materials: Boc-D-Pro-OH, H-Phe-OMe (L-Phenylalanine methyl ester), a coupling agent (e.g., TBTU, HATU), a base (e.g., DIPEA), and appropriate solvents (e.g., Ethyl Acetate, DMF).[8]

-

Activation: Dissolve Boc-D-Pro-OH (1.0 eq), TBTU (1.1 eq), and HOBt (1.0 eq) in ethyl acetate. Stir for 10-15 minutes at room temperature to form the activated ester.

-

Coupling: Add H-Phe-OMe (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. The base neutralizes the hydrochloride salt of the amino ester and facilitates the reaction.

-

Reaction Monitoring: Stir the mixture for 12-24 hours at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]

-

Workup: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the product into an organic solvent like ethyl acetate.

-

Ester Hydrolysis: The resulting Boc-D-Pro-Phe-OMe is then subjected to basic hydrolysis (e.g., using NaOH in methanol/water) to cleave the methyl ester, yielding the final carboxylic acid product, this compound.

-

Purification: The final product is purified by silica gel column chromatography to achieve high purity.[9]

Causality Note: The use of coupling reagents like TBTU and HOBt is crucial to prevent racemization of the amino acids during the reaction, thus preserving the critical stereochemistry of the building block.[8]

Core Application: Intermediate in the Synthesis of Icatibant

The most prominent application of this compound is as a key intermediate in the synthesis of Icatibant .[10]

Icatibant (Firazyr®) is a synthetic decapeptide drug used to treat acute attacks of hereditary angioedema (HAE).[11] HAE is caused by a deficiency in the C1-esterase-inhibitor, leading to excessive production of bradykinin.[10] Bradykinin is a potent vasodilator that, upon binding to its B2 receptor, causes localized swelling, inflammation, and pain.[10][] Icatibant acts as a selective and specific competitive antagonist of the bradykinin B2 receptor, effectively blocking its action.[10][11]

The structure of Icatibant incorporates several non-proteinogenic amino acids, and the D-Pro-Phe sequence is a crucial part of its structure, contributing to both its stability and receptor binding.

Icatibant Synthesis Workflow

Icatibant is manufactured using Solid-Phase Peptide Synthesis (SPPS). The process involves the sequential coupling of protected amino acids onto a solid resin support.[10][13]

Caption: General workflow for the synthesis of Icatibant using SPPS.

In this workflow, this compound is coupled as a single unit. This "dipeptide coupling" strategy is often more efficient than sequentially adding D-Proline and then L-Phenylalanine, potentially improving yield and reducing the risk of side reactions. The Boc group is removed with an acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.[14]

Structure-Activity Relationship (SAR) Insights

The D-Pro-Phe motif is not merely a passive structural element; it actively contributes to the biological activity of peptides it's incorporated into.

-

Enhanced Stability: As discussed, the D-Proline residue provides a steric shield against enzymatic degradation by proteases like aminopeptidases.[2][3] This is a fundamental principle of using D-amino acids to increase a peptide drug's half-life.[1]

-

Conformational Rigidity: The proline ring restricts the phi (φ) torsion angle of the peptide backbone. This rigidity can be crucial for pre-organizing the peptide into a conformation that is favorable for binding to its target receptor.[4] In the context of bradykinin antagonists, specific turns and conformations are essential for high-affinity binding to the B2 receptor.[15]

-

Receptor Interactions: The phenylalanine residue provides a bulky aromatic side chain that can engage in hydrophobic or π-π stacking interactions within the receptor's binding pocket. The specific orientation of this side chain, dictated by the rigid D-Pro backbone, is critical for potent antagonism.

Studies on various peptide series have shown that D-amino acid substitutions can dramatically alter biological activity. While substitutions in the middle of a sequence can sometimes disrupt critical secondary structures like alpha-helices, substitutions at the termini or within turn-regions are often well-tolerated and beneficial for stability.[16]

Caption: Structure-Activity Relationship (SAR) contributions of the D-Pro-Phe motif.

Conclusion and Future Perspectives

This compound is more than just a protected dipeptide; it is a strategic building block that addresses key challenges in peptide drug development. Its dual function of enhancing proteolytic stability and imposing beneficial conformational constraints makes it an invaluable tool for medicinal chemists. The successful development and commercialization of Icatibant stand as a testament to the power of incorporating such rationally designed non-natural motifs.

As the field of peptide therapeutics continues to evolve, the demand for sophisticated building blocks like this compound will only increase. Future research may focus on creating novel di- or tri-peptide synthons with different combinations of D-amino acids and conformation-inducing residues to fine-tune the pharmacokinetic and pharmacodynamic properties of next-generation peptide drugs.

References

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [2]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [3]

-

BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem. [1]

-

Veeprho. (n.d.). Icatibant Impurities and Related Compound. Veeprho. [11]

-

Daicel Pharma Standards. (n.d.). Icatibant Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [10]

-

Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [17]

-

Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [16]

-

BenchChem. (2025). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry. BenchChem. [4]

-

Google Patents. (2019). Synthesis of icatibant - WO2019064220A1. [13]

-

PubMed. (1995). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. [18]

-

Google Patents. (2020). BR112020005963A2 - icatibant synthesis. [19]

-

MedchemExpress.com. (n.d.). BOC-FlFlF (BOC2) | FPR Antagonist. [20]

-

Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. []

-

ACS Publications. (2019). Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate. Organic Process Research & Development. [21]

-

NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. [8]

-

MDPI. (2021). Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway. [22]

-

Chem-Impex. (n.d.). Boc-Phe-Pro-OH. [6]

-

NIH. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC. [23]

-

PubMed. (1997). Bradykinin receptor antagonists containing N-substituted amino acids: in vitro and in vivo B.... [15]

-

PubMed. (1995). Potent, long-acting, orally-active bradykinin antagonists for a wide range of applications. [24]

-

ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. [14]

-

MedChemExpress. (n.d.). Boc-D-Phe-OH | Amino Acid Derivative. [7]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. [9]

-

BOC Sciences. (n.d.). Bradykinin Receptor Inhibitors, Agonists and Modulators. []

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Icatibant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. veeprho.com [veeprho.com]

- 13. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]

- 14. chempep.com [chempep.com]

- 15. Bradykinin receptor antagonists containing N-substituted amino acids: in vitro and in vivo B(2) and B(1) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potent, long-acting, orally-active bradykinin antagonists for a wide range of applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Control in Peptide Synthesis

An In-depth Technical Guide to the Boc Protecting Group in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and vital components of numerous therapeutic agents, is a process of controlled, sequential assembly. The core challenge lies in ensuring that the correct amide bond is formed between the desired amino acids without unintended side reactions. This level of control is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups.[] The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust and reliable acid-labile protecting group for the α-amino group of amino acids.[2][3] Its introduction by Merrifield in solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the creation of complex peptide chains.[4][5]

This guide provides a comprehensive examination of the Boc protecting group's role in dipeptide synthesis. We will delve into the chemical principles underpinning its application, provide detailed experimental protocols for its installation and removal, and discuss the critical considerations for successful synthesis, from coupling strategies to analytical verification.

The Chemistry of the Boc Group: A Strategic Overview

The Boc strategy's success hinges on the differential acid lability between the α-amino Boc group and more acid-stable side-chain protecting groups (often benzyl-based, Bzl).[2][6] This forms the basis of the Boc/Bzl protection scheme. While not a truly "orthogonal" system where protecting groups are removed by entirely different chemical mechanisms, it is practically effective because the Boc group can be cleaved with moderate acids like trifluoroacetic acid (TFA), while benzyl-based groups require much stronger acids like hydrofluoric acid (HF) for removal.[6]

Comparative Analysis: Boc vs. Fmoc Strategy

The primary alternative to Boc chemistry is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group. The choice between these two powerful methods depends on the specific peptide sequence and synthetic goals.[7]

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA in DCM)[2][6] | Base (e.g., 20% piperidine in DMF)[][8] |

| Side-Chain Protection | Typically acid-stable (e.g., Benzyl-based), removed with strong acid (HF)[6] | Typically acid-labile (e.g., tBu, Trt), removed with TFA[] |

| Advantages | - Generally less expensive reagents.[]- Can be advantageous for synthesizing long or hydrophobic sequences prone to aggregation.[7] | - Milder deprotection conditions, compatible with acid-sensitive residues (e.g., Trp, Met).[][7]- Often yields higher purity crude products.[7]- Amenable to automation.[7] |

| Disadvantages | - Requires strong, hazardous acids (e.g., HF) for final cleavage from resin.[9]- Repeated acid treatments can lead to side reactions. | - Fmoc-protected amino acids can be more expensive.[]- Piperidine is toxic and must be handled carefully. |

Part 1: Boc Protection of the N-terminus

The first step in synthesizing a dipeptide is the selective protection of the α-amino group of the N-terminal amino acid. This is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][10]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. Under basic conditions, the amino group is deprotonated, enhancing its nucleophilicity. It then attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2][10] The resulting intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[11]

Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol provides a general procedure for the protection of an amino acid using (Boc)₂O.[10]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent system (e.g., 1:1 Dioxane/Water or THF/Water)[2][10]

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in the chosen 1:1 solvent mixture.

-

Basification: Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[10]

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add (Boc)₂O (1.1 eq) portion-wise while maintaining vigorous stirring.[10]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[10]

-

Workup (Solvent Removal): Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidification & Extraction: Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of 2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvent. Extract the product with ethyl acetate (3x).[10]

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Isolation: Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.

Quantitative Data on N-Boc Protection

The efficiency of the reaction is generally high, but can vary based on the amino acid and specific conditions used.

| Amino Acid | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Glycine | (Boc)₂O, NaOH | Water/Dioxane | 4 hours | Room Temp. | 94%[10] |

| L-Alanine | (Boc)₂O, NaOH | THF/Water | 17 hours | Room Temp. | 100%[10] |

| L-Phenylalanine | (Boc)₂O, NaOH | t-Butanol/Water | Overnight | Room Temp. | 78-87%[10] |

Part 2: Dipeptide Formation - The Coupling Step

With the N-terminus of the first amino acid protected, the next step is to form the peptide bond. This requires activating the carboxyl group of the N-Boc amino acid to make it susceptible to nucleophilic attack by the free amino group of the second amino acid (which typically has its C-terminus protected, e.g., as a methyl ester).[5]

Coupling Reagents and Racemization Control

A variety of coupling reagents are used to facilitate this reaction. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices.[12] However, to enhance efficiency and minimize the risk of racemization (loss of stereochemical integrity at the α-carbon), additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[12][13] More modern and highly efficient reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which react faster and further suppress side reactions.[][12][14]

Experimental Protocol: Solution-Phase Dipeptide Coupling (DCC/HOBt)

This protocol describes a general procedure for coupling two protected amino acid derivatives in solution.

Materials:

-

N-Boc-Amino Acid (1.0 eq)

-

Amino Acid Methyl Ester HCl salt (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Base (e.g., N-methylmorpholine or Diisopropylethylamine) (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Dissolution: Dissolve the N-Boc-Amino Acid and HOBt in anhydrous DCM.

-

Neutralization: In a separate flask, suspend the Amino Acid Methyl Ester HCl salt in DCM and add the base to liberate the free amine.

-

Combination: Add the neutralized amino acid ester solution to the N-Boc-amino acid solution.

-

Activation: Cool the combined solution to 0 °C in an ice bath. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the insoluble DCU byproduct.

-

Purification: Wash the filtrate successively with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be further purified by column chromatography or recrystallization.

Part 3: Boc Deprotection - Liberating the N-terminus

To extend the peptide chain or to obtain the final dipeptide, the Boc group must be removed. This is achieved under acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[2][3]

Mechanism of Deprotection

The acid-catalyzed deprotection is a clean and efficient process.[3]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3]

-

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine of the peptide.[2][3] The liberated amine is then protonated by the excess TFA, forming a TFA salt.[3]

The Critical Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile. It can attack nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met), leading to undesired side products.[6] To prevent this, "scavengers" like dithiothreitol (DTE) or thioanisole are added to the deprotection solution to trap the cation.[4][6]

Experimental Protocol: Boc Deprotection in Solution

This protocol provides a general procedure for removing the Boc group from a protected peptide.[3][15]

Materials:

-

Boc-protected dipeptide

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

-

TFA Addition: Cool the solution to 0 °C. Prepare a deprotection solution (e.g., 25-50% TFA in DCM).[2][15] Add this solution dropwise to the stirred peptide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 20-60 minutes. Monitor the reaction progress by TLC.[2]

-

Quenching & Isolation: Once complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: To obtain the free amine from its TFA salt, dissolve the residue in a suitable solvent and wash carefully with a saturated sodium bicarbonate solution until the aqueous layer is basic. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected dipeptide.

Quantitative Data on Deprotection Conditions

| Reagent | Scavenger | Time | Efficiency | Notes |

| 25-50% TFA in DCM | Recommended for Trp, Met, Cys[6] | 20-30 min | >99% | The most common and standard method.[2] |

| 4M HCl in Dioxane | Not typically required | 30-60 min | >98% | An alternative to TFA.[2] |

Part 4: Analytical Characterization of Boc-Protected Dipeptides

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized dipeptide.[16] A combination of analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the Boc group, which gives a characteristic strong singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[16] ¹³C NMR can also be used to identify the carbonyl and quaternary carbons of the Boc group.

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight, confirming that the correct amino acids have been coupled and that the Boc group is present (or absent, after deprotection).[16]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of the synthesized peptide. A single, sharp peak indicates a high degree of purity.[16]

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and highly relevant tool in the field of peptide synthesis. Its robust nature, coupled with a clean and well-understood acid-labile deprotection mechanism, provides a reliable foundation for the construction of dipeptides and larger peptide structures. While the Fmoc strategy has become dominant for many applications due to its milder conditions, a deep understanding of Boc chemistry is indispensable for any researcher in drug development. The Boc strategy's advantages in specific contexts, such as the synthesis of aggregation-prone sequences, ensure its continued use and importance in the synthetic chemist's toolkit.

References

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

-

PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthesis of N-Boc protected dipeptides 2–6. [Link]

-

ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]

-

PubMed. (2025, March 28). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide.... [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

PubMed. (2026, January). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

-

ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

-

SlideShare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

-